Tetramethylammonium tribromide

説明

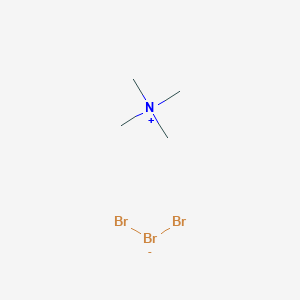

Tetramethylammonium tribromide is an inorganic compound with the chemical formula C₄H₁₂Br₃N. It is a quaternary ammonium salt that is widely used in organic synthesis and chemical analysis. This compound is known for its strong brominating properties, making it a valuable reagent in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: Tetramethylammonium tribromide is typically synthesized by reacting tetramethylammonium bromide with bromine in an acetic acid medium. The reaction is carried out under inert atmospheric conditions to prevent unwanted side reactions. The general reaction is as follows: [ \text{(CH₃)₄NBr} + \text{Br₂} \rightarrow \text{(CH₃)₄NBr₃} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a biomimetic process involving the oxidation of bromide ions in an acidic medium. This method employs transition metal ion-mediated activation of hydrogen peroxide, which is an environmentally friendly approach .

化学反応の分析

Types of Reactions: Tetramethylammonium tribromide primarily undergoes bromination reactions. It is used to brominate various organic substrates, including alkenes, alkynes, and aromatic compounds. The compound can also participate in oxidative cyclization reactions and acylation reactions.

Common Reagents and Conditions:

Bromination: this compound is used as a brominating agent in the presence of organic solvents such as acetic acid or dichloromethane.

Oxidative Cyclization: This reaction typically requires the presence of a base such as sodium hydroxide.

Acylation: The compound can be used in the presence of acyl chlorides and a suitable base.

Major Products:

Brominated Alkenes and Alkynes: These are the primary products formed during bromination reactions.

Heterocycles: Formed during oxidative cyclization reactions.

Acylated Compounds: Resulting from acylation reactions.

科学的研究の応用

Organic Synthesis

Bromination Agent

Tetramethylammonium tribromide is primarily utilized as a brominating agent in organic synthesis. It facilitates the introduction of bromine into organic molecules, which is essential for synthesizing complex organic compounds. This capability is particularly valuable in pharmaceutical development, where brominated derivatives often serve as intermediates in drug synthesis.

Case Study: Synthesis of Bromoacetyl Derivatives

Research has demonstrated the effectiveness of this compound in synthesizing bromoacetyl derivatives. These compounds are crucial for developing pharmaceuticals and agrochemicals, showcasing the compound's utility in generating specific brominated products under mild reaction conditions.

Phase Transfer Catalysis

This compound acts as a phase transfer catalyst, which enhances the efficiency of reactions between organic and inorganic phases. This application is vital in the chemical industry, where improving reaction rates and yields can significantly impact production efficiency .

Mechanism of Action

The unique structure of this compound allows it to dissolve in both aqueous and organic solvents, facilitating the transport of water-soluble anionic reactants into the organic phase. This dual solubility leads to enhanced catalytic activity and improved yields in various reactions .

Analytical Chemistry

In analytical chemistry, this compound is employed to detect and quantify various substances. Its ability to selectively react with specific functional groups makes it a reliable choice for researchers involved in quality control and environmental analysis .

Application Example: Environmental Analysis

this compound has been used in methods to analyze environmental samples for brominated compounds, aiding in monitoring pollution levels and ensuring compliance with environmental regulations .

Polymer Chemistry

This compound plays a role in polymer chemistry by participating in the synthesis of brominated polymers. These materials are essential for applications such as flame retardants, which are critical for enhancing material safety and performance in various industries .

Table: Properties of Brominated Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Flame Retardancy | Excellent |

| Mechanical Strength | Moderate to High |

Biological Research

In biological research, this compound has potential applications for developing brominated compounds that serve as probes or markers in biochemical assays. These compounds can aid researchers in understanding complex biological systems and interactions .

Case Study: Development of Bioactive Compounds

Studies have shown that this compound can be used to synthesize bioactive compounds with potential therapeutic applications. For instance, it has been involved in synthesizing derivatives that exhibit antibacterial properties against specific strains of bacteria, highlighting its role in medicinal chemistry .

作用機序

The mechanism of action of tetramethylammonium tribromide involves the transfer of bromine atoms to the substrate. This process typically occurs through an electrophilic addition mechanism, where the bromine atoms are added to the double or triple bonds of the substrate. The compound can also act as an oxidizing agent, facilitating the formation of brominated products .

類似化合物との比較

- Tetrabutylammonium tribromide

- Tetraethylammonium tribromide

- Cetyltrimethylammonium tribromide

Comparison: Tetramethylammonium tribromide is unique due to its smaller alkyl groups, which make it more soluble in polar solvents compared to its larger counterparts like tetrabutylammonium tribromide. This property enhances its reactivity and makes it a preferred choice for certain bromination reactions. Additionally, its smaller size allows for better control over reaction conditions and product selectivity .

生物活性

Tetramethylammonium tribromide (TMATB) is a quaternary ammonium salt that serves as a source of bromine in various organic synthesis reactions. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and environmental science. This article explores the biological activity of TMATB, including its mechanisms of action, applications, and relevant research findings.

TMATB is represented by the formula and is characterized as a pale orange solid. The synthesis typically involves the reaction of tetramethylammonium bromide with bromine:

This compound is soluble in organic solvents and exhibits unique properties that make it useful in various chemical transformations .

The primary mechanism through which TMATB exhibits biological activity is via its brominating capacity. It acts as a bromination reagent, facilitating the introduction of bromine into organic molecules. This can lead to the formation of biologically active compounds, particularly in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Bromination Reactions

Research indicates that TMATB can selectively brominate aromatic compounds, which is crucial for synthesizing bioactive heterocycles. For instance, a study demonstrated that TMATB effectively brominates phenolic compounds at the para position, showcasing its regioselectivity and efficiency in organic synthesis . The activation energy for this reaction was estimated to be significantly lower for para substitution compared to ortho substitution, highlighting TMATB's utility in producing specific derivatives with potential biological activity .

Antimicrobial Properties

TMATB has been investigated for its antimicrobial properties. Studies suggest that quaternary ammonium compounds, including TMATB, exhibit antibacterial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assessments have shown that TMATB can induce apoptosis in cancer cell lines. In vitro studies revealed that TMATB-treated cells exhibited increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. This suggests potential applications in cancer therapy .

Research Findings: Data Tables

The following table summarizes key findings from various studies on the biological activity of TMATB:

特性

InChI |

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBJMYWDMJRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

313.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-56-6 | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。